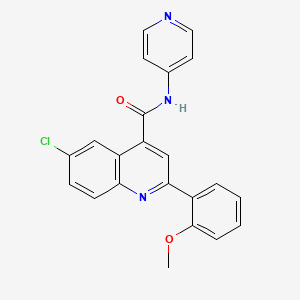
6-chloro-2-(2-methoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide
Vue d'ensemble
Description
6-chloro-2-(2-methoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, substituted with a chloro group at the 6th position, a methoxyphenyl group at the 2nd position, and a pyridinyl group at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(2-methoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent such as thionyl chloride.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.
Formation of the Pyridinyl Group: The pyridinyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of pyridine with a halogenated quinoline intermediate.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline derivatives with hydroxyl or carbonyl functionalities.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol derivative.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Coupling Reactions: The pyridinyl group can participate in coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Coupling Reactions: Palladium catalysts, boronic acids, and appropriate ligands.
Major Products
Oxidation: Hydroxylated or carbonylated quinoline derivatives.
Reduction: Amino or alcohol derivatives of the quinoline compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Coupling Reactions: Complex quinoline derivatives with extended conjugation or additional functional groups.
Applications De Recherche Scientifique
6-chloro-2-(2-methoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core, which can exhibit fluorescence properties.
Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as organic semiconductors or dyes.
Mécanisme D'action
The mechanism of action of 6-chloro-2-(2-methoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide depends on its specific application:
Anticancer Activity: It may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity: It may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
Fluorescent Probe: It may interact with specific biomolecules, leading to changes in its fluorescence properties, which can be used for imaging or detection purposes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-chloro-2-(2-methoxyphenyl)-4-quinolinecarboxamide: Lacks the pyridinyl group, which may affect its biological activity and chemical reactivity.
2-(2-methoxyphenyl)-N-4-pyridinyl-4-quinolinecarboxamide:
6-chloro-2-phenyl-N-4-pyridinyl-4-quinolinecarboxamide: Lacks the methoxy group, which may alter its chemical properties and interactions.
Uniqueness
6-chloro-2-(2-methoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chloro, methoxyphenyl, and pyridinyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
6-chloro-2-(2-methoxyphenyl)-N-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c1-28-21-5-3-2-4-16(21)20-13-18(17-12-14(23)6-7-19(17)26-20)22(27)25-15-8-10-24-11-9-15/h2-13H,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHSUBSCPWEGDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-2-(5-methylfuran-2-yl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide](/img/structure/B4161120.png)

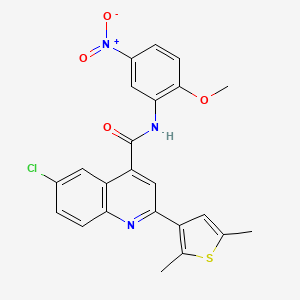
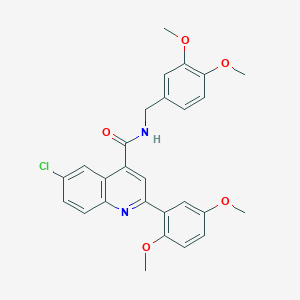
![1-[4-(4-{[6-bromo-2-(4-pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B4161158.png)
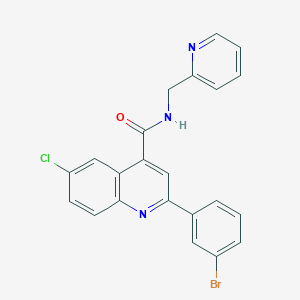
![N-[1-(3,4-dimethylphenyl)ethyl]-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B4161162.png)
![1-(4-{4-[(2-PHENYL-4-QUINOLYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE](/img/structure/B4161167.png)
![6-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B4161173.png)
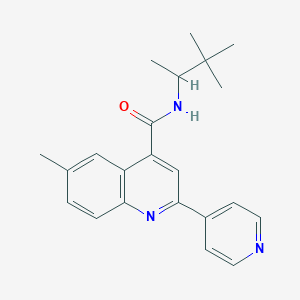
![6-chloro-N-[1-(piperidin-1-yl)propan-2-yl]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B4161185.png)
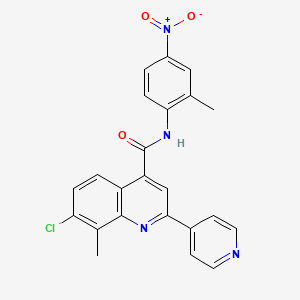

![2-(1,3-benzodioxol-5-yl)-N-[1-(tetrahydrofuran-2-yl)ethyl]quinoline-4-carboxamide](/img/structure/B4161207.png)
